molecular formula C4H2N3O4- B8423207 4-nitro-1H-pyrazole-3-carboxylate

4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B8423207
M. Wt: 156.08 g/mol
InChI Key: ZMAXXOYJWZZQBK-UHFFFAOYSA-M
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Description

4-Nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol. It is commonly synthesized as the ethyl ester, ethyl 4-nitro-1H-pyrazole-3-carboxylate, which exhibits a boiling point of 365°C at 760 mmHg and a density of 1.455 g/cm³ . The compound’s IUPAC name reflects the nitro group at position 4 and the carboxylate ester at position 3 of the pyrazole ring. However, alternative nomenclature (e.g., "5-carboxylate" in some sources) arises from pyrazole ring numbering conventions, which must be carefully interpreted .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its nitro group can be reduced to an amine for further functionalization. Its hazards include skin/eye irritation and respiratory toxicity, as indicated by hazard statements H302, H315, H319, and H335 .

Properties

Molecular Formula

C4H2N3O4-

Molecular Weight

156.08 g/mol

IUPAC Name

4-nitro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9)/p-1

InChI Key

ZMAXXOYJWZZQBK-UHFFFAOYSA-M

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-nitro-1H-pyrazole-3-carboxylate with key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Ethyl 4-nitro-1H-pyrazole-3-carboxylate 55864-87-4 C₆H₇N₃O₄ 185.14 Ethyl ester at C3 365 1.455
Methyl 4-nitro-1H-pyrazole-3-carboxylate 138786-86-4 C₅H₅N₃O₄ 171.12 Methyl ester at C3 Not reported Not reported
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate 400877-57-8 C₆H₇N₃O₄ 185.14 Methyl ester at C3, N1-methyl Not reported Not reported
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate 1245823-46-4 C₆H₆ClN₃O₄ 219.58 Chloromethyl at N1, methyl ester Not reported Not reported
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate 2059967-37-0 C₁₃H₁₃N₃O₄ 275.26 4-Methylphenyl at N1, ethyl ester Not reported Not reported

Key Observations :

  • Ester Group Influence : Replacing the ethyl ester with a methyl ester (e.g., 138786-86-4) reduces molecular weight by ~14 g/mol and may alter hydrolysis kinetics, as methyl esters are generally more reactive than ethyl esters .
  • The 4-methylphenyl derivative (2059967-37-0) significantly increases hydrophobicity and steric bulk, impacting solubility and synthetic utility .
  • Tautomerism and Nomenclature: Discrepancies in positional numbering (e.g., "3-carboxylate" vs. "5-carboxylate") highlight the need for careful structural validation using crystallographic tools like SHELXL or Mercury .

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